

# "4-[(Cyclopropylamino)sulfonyl]benzoic acid" physical and chemical hazards

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## Compound of Interest

Compound Name: 4-  
[(Cyclopropylamino)sulfonyl]benzo  
ic acid

Cat. No.: B181784

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## An In-depth Technical Guide to the Physical and Chemical Hazards of 4-[(Cyclopropylamino)sulfonyl]benzoic Acid

This guide provides a comprehensive analysis of the potential physical and chemical hazards associated with **4-[(Cyclopropylamino)sulfonyl]benzoic acid** (CAS No. 436092-71-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data from structurally related compounds to construct a robust, precautionary framework for safe handling and use. Given the limited publicly available safety data for this specific molecule, this guide employs a structure-activity relationship (SAR) approach, leveraging information from analogous sulfonamides and benzoic acid derivatives to infer a probable hazard profile, in line with established principles of chemical safety assessment.

## Executive Summary: A Precautionary Overview

**4-[(Cyclopropylamino)sulfonyl]benzoic acid** is a sulfonamide derivative of benzoic acid.<sup>[1]</sup> While a specific Safety Data Sheet (SDS) for this compound is not readily available in public databases, an analysis of its core functional groups—a benzoic acid moiety and a cyclopropyl-substituted sulfonamide—indicates a need for rigorous safety protocols. The benzoic acid component suggests potential for skin, eye, and respiratory irritation, while the sulfonamide group necessitates careful evaluation of reactivity and thermal decomposition pathways.<sup>[2][3]</sup>

This guide amalgamates data from close structural analogs to provide a scientifically grounded assessment of its hazards, emphasizing caution and adherence to stringent laboratory safety practices.

## Compound Identification and Physicochemical Profile

A clear understanding of a compound's identity and physical properties is the foundation of a thorough safety assessment.

Table 1: Chemical Identity of **4-[(Cyclopropylamino)sulfonyl]benzoic Acid**

Identifier	Value	Source
Chemical Name	4-[(Cyclopropylamino)sulfonyl]benzoic acid	[1]
CAS Number	436092-71-6	[4][5]
Molecular Formula	C10H11NO4S	[4][5]
Molecular Weight	241.27 g/mol	[4]
Synonyms	4-(Cyclopropylsulfamoyl)benzoic acid	[6]
Structure		

|| C1CC1NS(=O)(=O)C2=CC=C(C=C2)C(=O)O (Isomeric SMILES) |[4] |

Table 2: Predicted and Analog-Derived Physicochemical Properties

Property	Inferred Value/Observation	Rationale/Analog Data	Source
Appearance	White to off-white solid (crystalline or powder).	Based on related compounds like 4-[(dipropylamino)sulfonyl]-benzoic acid.	[7]
Melting Point	Expected to be high, likely >150 °C.	Benzoic acid: 121-125 °C. 4-[(Dipropylamino)sulfonyl]-benzoic acid: 194-200 °C.	[7]
Solubility	Very slightly soluble in cold water.	Based on 4-[(dipropylamino)sulfonyl]-benzoic acid.	[7]

| Stability | Stable under standard ambient conditions. | Chemical stability is typical for benzoic acid derivatives. |[8][9] |

## Hazard Identification and Classification: A Synthesized Approach

Due to the absence of specific GHS classification for **4-[(Cyclopropylamino)sulfonyl]benzoic acid**, the following hazard profile is synthesized from close structural analogs. This represents a conservative, safety-first approach. The primary analogs considered are:

- Benzoic Acid (CAS 65-85-0): The parent carboxylic acid.
- 4-Chloro-3-(cyclopropylsulfamoyl)benzoic Acid (CAS 852933-49-4): A chlorinated analog with the identical sulfonamide side chain.
- Benzoic acid, 4-(chlorosulfonyl)- (CAS 10130-89-9): A highly reactive precursor analog.

Table 3: Synthesized GHS Hazard Classification

Hazard Class	Category	Hazard Statement	Analog Evidence	Source
Skin Corrosion/Irritation	Category 2 (Irritant) to Category 1B (Corrosive)	H315: Causes skin irritation. (Minimum) H314: Causes severe skin burns and eye damage. (Possible)	Benzoic acid is a skin irritant (Cat 2). [2][3] The chlorosulfonyl analog is corrosive (Cat 1B).[10][11] The chloro-analog is a skin irritant. [12]	[2][3][10][11][12]
Serious Eye Damage/Irritation	Category 1	H318: Causes serious eye damage.	Benzoic acid and its chlorosulfonyl analog are both classified as Category 1.[2][3] [10][11] The chloro- analog causes serious eye irritation.[12]	[2][3][10][11][12]
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation.	Benzoic acid and its analogs are known to cause respiratory irritation.[2][12]	[2][12]

| Acute Oral Toxicity | Category 4 (Potential) | H302: Harmful if swallowed. | Benzoic acid is classified as harmful if swallowed.[2] A related bromo- derivative is also harmful if swallowed.[8] [2][8] |

Hazard Pictograms (Anticipated):

Signal Word (Anticipated): DANGER

This is recommended based on the high potential for serious eye damage (Category 1).[2][10]

Key Hazard Statements Summary:

- H315: Causes skin irritation.[12]
- H318: Causes serious eye damage.[2]
- H335: May cause respiratory irritation.[12]
- H302: Harmful if swallowed.[8]

## Reactivity and Stability Profile

**Chemical Stability:** The compound is expected to be stable under normal laboratory conditions (room temperature, ambient pressure).[9]

**Incompatible Materials:** Based on its functional groups, avoid contact with:

- Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[3][11]
- Strong Bases: The acidic proton of the carboxylic acid will react.[11]
- Strong Reducing Agents: May react with the sulfonyl group.[3][11]

**Hazardous Decomposition Products:** Thermal decomposition or combustion will likely produce toxic and irritating gases, including:

- Carbon monoxide (CO) and Carbon dioxide (CO<sub>2</sub>)[10][12]
- Sulfur oxides (SO<sub>x</sub>)[10][12]
- Nitrogen oxides (NO<sub>x</sub>)[7][12]

## Toxicological Assessment (Inferred)

A definitive toxicological profile requires empirical testing. However, based on analogs, the following effects can be anticipated:

- Eye Contact: Corrosive or severely irritating. May cause redness, pain, and serious, potentially irreversible damage.[\[10\]](#)[\[12\]](#)
- Skin Contact: Expected to be an irritant, causing inflammation, itching, scaling, or redness.[\[8\]](#)[\[12\]](#) Prolonged contact may lead to more severe irritation or burns.
- Inhalation: Dust may cause irritation to the respiratory system, leading to coughing and sore throat.[\[2\]](#)
- Ingestion: Considered harmful if swallowed. May cause gastrointestinal irritation.[\[2\]](#)[\[8\]](#) The acute oral LD50 for a related compound, 4-[(dipropylamino)sulfonyl]-benzoic acid, was 1600 mg/kg in rats, indicating moderate acute toxicity.[\[7\]](#)

No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity for this specific compound. Benzoic acid is not classified as a carcinogen by IARC, NTP, or OSHA.[\[2\]](#)

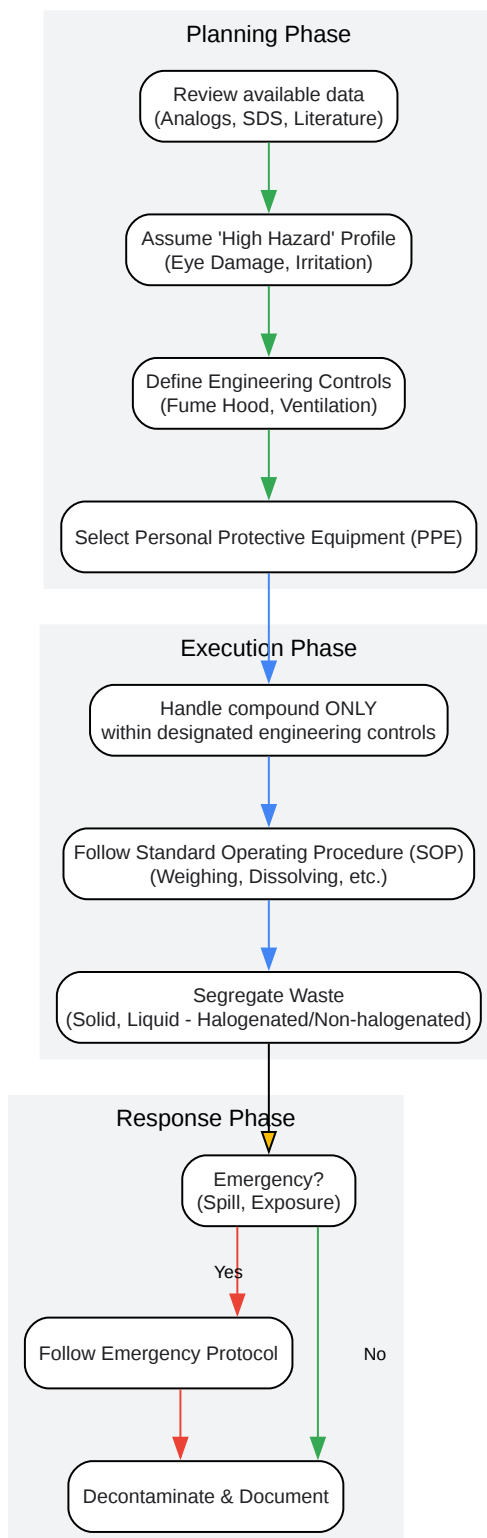
## Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to a strict safety workflow is critical when handling compounds with incomplete hazard data.

### Hazard Assessment and Control Workflow

The following diagram outlines the mandatory decision-making process before handling 4-[(Cyclopropylamino)sulfonyl]benzoic acid.

Diagram 1: Hazard Control Workflow

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Caption: Logical workflow for risk mitigation when handling chemicals with limited safety data.

## Personal Protective Equipment (PPE) Protocol

- Eye/Face Protection: Wear chemical safety goggles and a face shield conforming to EN166 (EU) or NIOSH (US) standards.[\[13\]](#) Standard safety glasses are insufficient.
- Skin Protection: A flame-retardant laboratory coat is mandatory. Wear chemically resistant gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves properly.[\[13\]](#)
- Respiratory Protection: Use only in a certified chemical fume hood.[\[11\]](#) If engineering controls are not available or insufficient, a full-face respirator with an appropriate particulate filter should be used.[\[13\]](#) Avoid generating dust.[\[3\]](#)

## First-Aid Measures

These procedures are based on protocols for hazardous chemical analogs and should be implemented immediately pending medical attention.

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[\[10\]](#)[\[11\]](#)
- Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. If skin irritation occurs or persists, get medical advice.[\[10\]](#)[\[12\]](#)
- Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[\[11\]](#)[\[12\]](#)
- Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[\[11\]](#)

## Spill and Disposal Protocol

- Spill Containment: Evacuate the area. Wear full PPE. Avoid breathing dust. Sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[\[11\]](#) Do not allow the product to enter drains.
- Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[\[11\]](#)[\[12\]](#)



## Conclusion and Recommendations

While **4-[(Cyclopropylamino)sulfonyl]benzoic acid** is a valuable compound in research and development, its handling demands a high degree of caution. The available data from structurally similar molecules strongly suggests it should be treated as, at a minimum, a skin and respiratory irritant that can cause serious eye damage. All laboratory operations should be conducted within a chemical fume hood with appropriate PPE.

It is strongly recommended that any organization planning to use this compound on a larger scale commission a full Safety Data Sheet (SDS) development, including empirical testing for skin and eye irritation/corrosion, acute toxicity, and mutagenicity, to ensure a complete and accurate hazard profile.

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